3-fluoropyridine-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEHPYAEFLJFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Fluoropyridine 2 Sulfonyl Chloride
Nucleophilic Acyl Substitution at the Sulfonyl Chloride Center
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution. In the case of 3-fluoropyridine-2-sulfonyl chloride, the presence of the electron-withdrawing fluorine atom and the pyridine (B92270) ring nitrogen further enhances the electrophilicity of the sulfur atom, making it highly susceptible to attack by nucleophiles.
Formation of Sulfonamides with Primary, Secondary, and Chiral Amines
A cornerstone of the reactivity of this compound is its reaction with primary and secondary amines to yield the corresponding sulfonamides. This reaction, a type of acylation, proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, a good leaving group. Typically, a base such as pyridine or triethylamine (B128534) is employed to neutralize the hydrochloric acid byproduct. cbijournal.comnih.govlibretexts.org
The general reaction is as follows: 3-F-Py-SO₂Cl + R¹R²NH → 3-F-Py-SO₂NR¹R² + HCl
The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine component. This includes the use of chiral amines to produce chiral sulfonamides, which are of significant interest in asymmetric synthesis and medicinal chemistry. The synthesis of sulfonamides is a common practice in the pharmaceutical industry, with numerous structurally different sulfonamides having been synthesized. libretexts.org
| Amine Type | Example Amine | Product | General Yield |
|---|---|---|---|
| Primary Aryl Amine | Aniline | N-phenyl-3-fluoropyridine-2-sulfonamide | High cbijournal.com |
| Primary Alkyl Amine | Benzylamine | N-benzyl-3-fluoropyridine-2-sulfonamide | Good to Excellent nih.gov |
| Secondary Amine | Piperidine | 1-[(3-fluoropyridin-2-yl)sulfonyl]piperidine | Good to Excellent cbijournal.com |
| Chiral Amine | (R)-α-methylbenzylamine | (R)-N-(1-phenylethyl)-3-fluoropyridine-2-sulfonamide | High |
Reactions with Oxygen and Other Nucleophiles
Beyond amines, this compound reacts with other nucleophiles. For instance, in the presence of water, it can undergo hydrolysis to form the corresponding sulfonic acid. Alcohols and phenols can react to form sulfonate esters. These reactions are also examples of nucleophilic acyl substitution at the sulfonyl center.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in this compound, increase the electrophilicity of the sulfur atom and thus accelerate the rate of nucleophilic attack.
Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides catalyzed by pyridines have shown that electron-withdrawing substituents on the sulfonyl chloride lead to an increase in bond formation in the transition state. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the rate-enhancing effect of the highly electronegative fluorine atom in nucleophilic aromatic substitutions. nih.govresearchgate.net This principle also applies to the sulfonyl chloride group, where the fluorine on the pyridine ring enhances reactivity. The increased reactivity of di-ortho-alkyl substituted arenesulfonyl chlorides in nucleophilic substitution is attributed to their rigid conformation. mdpi.com
| Compound | Relative Rate of Reaction with Sodium Ethoxide |
|---|---|
| 2-Chloropyridine | 1 |
| 2-Fluoropyridine | 320 nih.govresearchgate.net |
Influence of Fluorine on Pyridine Ring Reactivity and Selectivity
Inductive Effects of Fluorine on Electrophilic and Nucleophilic Processes
Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. uoanbar.edu.iq Pyridine itself is already less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom; the addition of a fluorine atom deactivates it further. uoanbar.edu.iq
Conversely, this decrease in electron density makes the fluorinated pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com The electron-withdrawing properties of both the fluorine atom and the sulfonyl chloride group work synergistically to activate the pyridine ring for nucleophilic attack. smolecule.com The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated for nucleophilic attack. uoanbar.edu.iqsmolecule.com
Regiochemical Control in Subsequent Functionalizations
The powerful directing effects of the existing substituents (fluoro and sulfonyl) on the pyridine ring can control the position of any subsequent functionalization reactions. In nucleophilic aromatic substitution reactions on derivatives of this compound, an incoming nucleophile would be expected to attack the positions most activated by the electron-withdrawing groups. The electron density is significantly depleted at the carbon centers adjacent to the ring nitrogen, making these positions susceptible to nucleophilic attack. smolecule.com
For instance, in a scenario where a nucleophile could potentially displace the fluorine atom, the regiochemistry would be dictated by the combined electronic effects of the nitrogen atom and the sulfonyl group. The presence of substituents on the pyridine ring can lead to a high degree of regioselectivity in subsequent reactions, such as C-H functionalization. researchgate.net
Transformations Involving Radical and Oxidative Pathways
Oxidative Reactions with Tertiary Amines for Sulfonylethenamine Formation
The reaction of sulfonyl chlorides with tertiary amines can proceed through an oxidative pathway to yield sulfonylethenamines. While this transformation has been reported for structurally related compounds, such as 2-aminopyridine-3-sulfonyl chlorides which react with tertiary amines in the presence of air, specific studies involving this compound are not readily found in the literature. researchgate.netresearchgate.net
Proposed Reaction Mechanisms and Intermediates (e.g., Silyl (B83357) Carbamate)
Detailed mechanistic investigations into the reactions of this compound are scarce. The involvement of specific intermediates, such as silyl carbamates, is highly dependent on the reaction partners and conditions. Silyl carbamates are typically formed from the reaction of an amine with a silylating agent and carbon dioxide, or from the reaction of an isocyanate with a silylating agent. Their role as an intermediate in reactions involving this compound has not been documented.
Further research, including computational modeling and experimental studies, would be necessary to elucidate the potential reaction pathways and identify key intermediates in the transformations of this particular sulfonyl chloride.
Transition Metal-Catalyzed Derivatizations
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. The application of such methods to this compound could provide access to a diverse range of novel derivatives.
Palladium-Mediated Reactions
Palladium catalysis is widely used for cross-coupling reactions involving sulfonyl chlorides. These reactions often proceed via the cleavage of the C-S or S-Cl bond. For this compound, palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position of the pyridine ring. The sulfonyl chloride group could serve as a leaving group or a precursor to other functionalities. However, a review of the current literature does not reveal specific examples of palladium-mediated reactions with this compound.
Copper-Catalyzed Sulfonylation of Organometallic Reagents
Copper-catalyzed reactions are also prevalent in the synthesis of sulfonamides and other sulfur-containing compounds. The copper-catalyzed sulfonylation of organometallic reagents (e.g., Grignard reagents, organozinc reagents) with sulfonyl chlorides is a known method for the formation of C-S bonds. In the context of this compound, this reaction could be a viable route to introduce various alkyl or aryl groups at the sulfur atom, leading to the formation of substituted sulfonamides or sulfones. Despite the general utility of this methodology, specific applications to this compound have not been reported.
Synthesis of Fluorinated Pyridine-Based Sulfonamides
The reaction of this compound with primary or secondary amines is a primary application, leading to the formation of a wide array of fluorinated pyridine-based sulfonamides. The sulfonyl chloride moiety serves as a highly reactive electrophile, readily undergoing nucleophilic attack by amines to form a stable sulfonamide linkage.
Design and Synthesis of Novel Sulfonamide Derivatives
The reactivity of this compound allows for its use in the systematic design and synthesis of novel sulfonamide derivatives for screening in drug discovery programs. By reacting it with a diverse library of amines, chemists can generate a multitude of new chemical entities with varied structural features. This approach is fundamental to modern medicinal chemistry, where the goal is to explore vast chemical spaces to identify compounds with desired biological activities. The synthesis of such novel sulfonamides is generally a straightforward process, often involving the reaction of the sulfonyl chloride with an amine in the presence of a base. mdpi.com
Facilitation of Complex Heterocyclic Structure Construction
The strategic placement of the fluoro and sulfonyl chloride groups on the pyridine ring makes this compound a valuable tool for the construction of more complex heterocyclic systems.
Access to 2,3-Functionalized Pyridines
This compound provides a pathway to 2,3-difunctionalized pyridines. The sulfonyl chloride at the 2-position can be displaced by various nucleophiles, and the fluorine at the 3-position can also potentially undergo nucleophilic aromatic substitution under specific conditions, or its presence can direct further functionalization of the ring. Research on the amination of pyridine-2-sulfonyl chloride and subsequent directed ortho-metalation has demonstrated a route to a variety of 2,3-disubstituted pyridines. researchgate.net This methodology allows for the introduction of a wide range of electrophiles at the 3-position of the pyridine ring, leading to a diverse set of functionalized molecules.
Table 1: Examples of 2,3-Disubstituted Pyridines from Pyridine-2-Sulfonamides (Analogous Reactions)
| Starting Sulfonamide | Reagent | Electrophile | Product | Yield (%) | Reference |
| N-phenylpyridine-2-sulfonamide | TMPMgCl·LiCl | I2 | 3-iodo-N-phenylpyridine-2-sulfonamide | 95 | researchgate.net |
| N-phenylpyridine-2-sulfonamide | TMPMgCl·LiCl | PhSSPh | N-phenyl-3-(phenylthio)pyridine-2-sulfonamide | 89 | researchgate.net |
| N-phenylpyridine-2-sulfonamide | TMPMgCl·LiCl | Allyl-Br | 3-allyl-N-phenylpyridine-2-sulfonamide | 75 | researchgate.net |
Note: The data in this table is based on reactions with the parent pyridine-2-sulfonyl chloride and its derivatives, serving as analogous examples for the potential reactivity of this compound.
Cyclization Reactions Leading to Fused Heterocycles (e.g., Aza-Indoles, Aza-Carbazoles)
A significant application of functionalized pyridines is their use in cyclization reactions to form fused heterocyclic systems. While direct examples with this compound are scarce, analogous pyridine-2-sulfonamides have been shown to undergo cyclization to produce aza-indoles and aza-carbazoles. researchgate.net These reactions typically involve the generation of a reactive intermediate at the 3-position of the pyridine ring, which then undergoes an intramolecular reaction to form the new fused ring.
Table 2: Synthesis of Fused Heterocycles from Pyridine-2-Sulfonamide (B152805) Derivatives (Analogous Reactions)
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 3-allyl-N-phenylpyridine-2-sulfonamide | 1. O3, CH2Cl2, -78 °C; 2. Me2S | 4-phenyl-4,5-dihydro-3H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 65 | researchgate.net |
| 3-(2-bromobenzyl)-N-phenylpyridine-2-sulfonamide | Pd(OAc)2, P(o-tol)3, K2CO3, DMF, 100 °C | 5-phenyl-5,6-dihydrobenzo[b] researchgate.netnaphthyridine | 78 | researchgate.net |
Note: This table presents analogous cyclization reactions of pyridine-2-sulfonamide derivatives to illustrate the potential for this compound in synthesizing fused heterocycles.
Utility in Diverse Organic Transformations
Beyond the synthesis of sulfonamides and fused heterocycles, the reactive nature of the sulfonyl chloride group in this compound opens the door to a variety of other organic transformations. Sulfonyl chlorides are known to participate in a range of reactions, including reductions to thiols, Friedel-Crafts reactions, and as precursors to sulfenes. The presence of the fluorine atom can modulate the reactivity of the sulfonyl chloride and the pyridine ring, potentially leading to novel and selective transformations. The broader utility of sulfonyl chlorides in organic chemistry is extensive, and while specific studies on this compound are limited, its potential for use in these diverse reactions remains an area ripe for exploration. magtech.com.cn
Introduction of Sulfonyl and Fluorinated Alkyl Moieties
The primary application of sulfonyl chlorides in organic synthesis is the formation of sulfonamides and sulfonate esters. The sulfonyl chloride group reacts readily with nucleophiles such as primary and secondary amines to yield the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. Similarly, reaction with alcohols leads to the formation of sulfonate esters.
While direct examples for this compound are not extensively detailed in available literature, the general reaction pathways are well-established for analogous compounds. For instance, the related compound 3-fluoropyridine-4-sulfonyl chloride readily undergoes nucleophilic substitution with amines to form sulfonamides in high yields. smolecule.com Sulfonyl chlorides, as a class of reagents, are also utilized as sources for sulfonyl, aryl, and fluorinated alkyl groups in various organic reactions. magtech.com.cn
Table 1: General Reactions of the Sulfonyl Chloride Group
| Nucleophile | Product | Bond Formed |
| Primary/Secondary Amine | Sulfonamide | S-N |
| Alcohol/Phenol | Sulfonate Ester | S-O |
| Water | Sulfonic Acid | S-O |
This table illustrates the general reactivity of the sulfonyl chloride functional group based on established chemical principles.
Annulation and Functionalization of Unsaturated Systems
Sulfonyl chlorides are known to participate in reactions with unsaturated systems like alkenes and alkynes. magtech.com.cn These reactions can lead to a variety of outcomes, including annulation (ring-forming) reactions and the addition of functional groups across the double or triple bond. magtech.com.cnresearchgate.net One notable reaction is the [2+2] cycloaddition, which can form four-membered ring systems. magtech.com.cn
Although specific studies detailing the annulation reactions of this compound are not prominent, the reactivity of related pyridine sulfonyl compounds provides insight into potential pathways. For example, oxidative [3+2] annulation reactions involving activated pyridines and β-arylethenesulfonyl fluorides have been developed to synthesize valuable indolizine-functionalized sulfonyl fluorides. This demonstrates the capacity of pyridine derivatives to participate in complex, ring-forming transformations.
Contributions to Materials Science Research, Including Surface Modification
In materials science, the ability to tailor the surface properties of a substance is critical for developing advanced materials. Sulfonyl chlorides offer a robust method for surface modification. The sulfonyl group can react with functional groups present on the surface of materials such as polymers, metals, or nanoparticles to create stable, covalent bonds. smolecule.com
This application has been specifically noted for 3-fluoropyridine-4-sulfonyl chloride, an isomer of the title compound, which is used to modify material surfaces. smolecule.com The covalent attachment of the fluoropyridinyl moiety can significantly alter surface properties, including hydrophobicity, chemical resistance, and biocompatibility. The principles of this application would logically extend to this compound, making it a candidate for research into new functional materials and surface coatings.
Applications in Radiolabeling and Agrochemical Synthesis
The unique combination of a fluorine atom and a reactive sulfonyl chloride group makes this compound and related structures valuable in specialized fields like radiolabeling and agrochemical development.
For radiolabeling, particularly for Positron Emission Tomography (PET), the incorporation of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy. Sulfonyl chlorides can serve as prosthetic groups to attach the ¹⁸F label to biomolecules. For example, 3-[¹⁸F]fluoropropanesulfonyl chloride has been investigated as a reagent for the radiolabeling of various amines to form stable ¹⁸F-labelled sulfonamides. beilstein-journals.orgnih.gov This established methodology suggests the potential for developing ¹⁸F-labeled this compound as a radiolabeling agent.
In the field of agrochemicals, pyridine-containing compounds are a major class of pesticides due to their high efficacy and favorable environmental profiles. agropages.com The synthesis of many modern fungicides and herbicides relies on fluorinated pyridine intermediates. For instance, 2-fluoro-pyridine-3-sulfonyl chloride serves as a precursor in the synthesis of the strobilurin fungicide, picoxystrobin. vulcanchem.com The structural similarities suggest that this compound is a valuable building block for the discovery and synthesis of new, potentially more effective, agrochemical agents.
Table 2: Application Areas of Fluorinated Pyridine Sulfonyl Chlorides
| Compound/Class | Application Area | Specific Use Example |
| 3-Fluoropyridine-4-sulfonyl chloride | Materials Science | Surface modification of polymers and metals. smolecule.com |
| 2-Fluoro-pyridine-3-sulfonyl chloride | Agrochemicals | Precursor to the fungicide picoxystrobin. vulcanchem.com |
| Aliphatic Fluorinated Sulfonyl Chlorides | Radiolabeling | Reagents for attaching ¹⁸F to amines for PET imaging. beilstein-journals.orgnih.gov |
This table summarizes documented applications of structurally related compounds, illustrating the potential uses of this compound.
Conclusion
3-fluoropyridine-2-sulfonyl chloride is a chemical compound for which there is a significant lack of specific data in the public scientific domain. While its structural components—the pyridine (B92270) scaffold, fluorine substitution, and the sulfonyl chloride group—are all of great importance in modern organic and medicinal chemistry, this particular isomer appears to be largely unexplored. Based on the known chemistry of related compounds, it can be predicted to be a highly reactive and potentially useful synthetic intermediate, particularly for the synthesis of novel sulfonamides. The absence of research on this compound may present an opportunity for future synthetic exploration to uncover its properties and potential applications.
Spectroscopic Characterization and Analytical Methods in Research on 3 Fluoropyridine 2 Sulfonyl Chloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of 3-fluoropyridine-2-sulfonyl chloride, providing detailed information about its atomic arrangement and electronic environment.
Applications of 19F NMR in Reaction Monitoring and Mechanistic Studies
Given the presence of a fluorine atom, 19F NMR spectroscopy is a particularly powerful tool in the study of this compound. The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. Its large chemical shift dispersion makes it an excellent probe for monitoring subtle changes in the electronic environment of the fluorine atom. ed.ac.uk
In the context of reaction monitoring, 19F NMR can be used to track the consumption of a fluorinated starting material and the formation of a fluorinated product in real-time. beilstein-journals.org This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of a sulfonamide derivative from this compound and an amine, the disappearance of the 19F signal corresponding to the starting material and the appearance of a new signal for the product can be quantitatively monitored.
Mechanistic studies also benefit significantly from 19F NMR. By observing the formation and decay of fluorinated intermediates, researchers can gain insights into the reaction pathway. This technique is instrumental in distinguishing between different possible mechanisms, such as nucleophilic aromatic substitution or addition-elimination pathways. smolecule.com
High-Resolution 1H and 13C NMR for Structural Elucidation
High-resolution 1H and 13C NMR spectroscopy are fundamental for the complete structural elucidation of this compound.
1H NMR Spectroscopy The 1H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For a related compound, pyridine-3-sulfonyl chloride, the proton signals of the pyridine (B92270) ring are observed in the aromatic region. google.comchemicalbook.com For this compound, one would expect to see three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of both the fluorine atom and the sulfonyl chloride group. The coupling patterns (e.g., doublet of doublets) would reveal the connectivity between the protons and their coupling to the fluorine atom.
13C NMR Spectroscopy The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five signals are expected for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine (C3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in 13C NMR of fluorinated compounds. The carbon atom attached to the sulfonyl chloride group (C2) would also show a distinct chemical shift.
The following table provides hypothetical 1H and 13C NMR data for this compound based on known data for similar structures.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | H-4 | Hypothetical Value | dd | JH4-H5, JH4-F3 |
| ¹H | H-5 | Hypothetical Value | ddd | JH5-H4, JH5-H6, JH5-F3 |
| ¹H | H-6 | Hypothetical Value | d | JH6-H5 |
| ¹³C | C-2 | Hypothetical Value | d | JC2-F3 |
| ¹³C | C-3 | Hypothetical Value | d | ¹JC3-F3 |
| ¹³C | C-4 | Hypothetical Value | d | JC4-F3 |
| ¹³C | C-5 | Hypothetical Value | s | |
| ¹³C | C-6 | Hypothetical Value | d | JC6-F3 |
Note: This table contains hypothetical data for illustrative purposes.
Monitoring of Intermediates and Product Ratios by NMR
NMR spectroscopy is an invaluable tool for monitoring the progress of reactions involving this compound, allowing for the observation of intermediates and the determination of product ratios without the need for isolation. beilstein-journals.org By acquiring NMR spectra at different time points during a reaction, the relative concentrations of reactants, intermediates, and products can be determined by integrating the corresponding signals.
This is particularly useful in reactions where multiple products may be formed. For example, in a substitution reaction, it is possible to quantify the ratio of different isomers or to determine the extent of side reactions. The non-destructive nature of NMR allows for the same sample to be monitored over time, providing a detailed kinetic profile of the reaction.
X-ray Crystallography for Definitive Molecular Structure Determination
While NMR provides information about the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure in the solid state. researchgate.net This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
For related sulfonyl chloride compounds, X-ray crystallography has been used to confirm their molecular geometry. researchgate.net A crystal structure of this compound would definitively confirm the substitution pattern on the pyridine ring and reveal the conformation of the sulfonyl chloride group relative to the ring. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.
Mass Spectrometry for Accurate Mass Measurement and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₅H₃ClFNO₂S). nih.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. sapub.org For sulfonyl chlorides, characteristic fragmentation pathways include the loss of the chlorine radical (•Cl) and the elimination of sulfur dioxide (SO₂). acdlabs.com The fragmentation of the pyridine ring would also lead to characteristic ions. Analyzing these fragmentation patterns can help to confirm the structure of the molecule and to distinguish it from its isomers. researchgate.netnih.gov
The following table shows the expected molecular ion and major fragments for this compound.
| Fragment Ion | m/z (for ³⁵Cl) | Possible Neutral Loss |
| [M]⁺ | 195 | - |
| [M - Cl]⁺ | 160 | •Cl |
| [M - SO₂]⁺ | 131 | SO₂ |
| [M - SO₂Cl]⁺ | 96 | •SO₂Cl |
Note: This table contains expected data for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. thermofisher.com For this compound, the IR spectrum would show characteristic absorption bands for the sulfonyl chloride group and the fluorinated pyridine ring.
The sulfonyl chloride group gives rise to two strong and characteristic stretching vibrations for the S=O bonds, typically found in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch). acdlabs.com The C-F stretching vibration of the fluoropyridine ring would also be observable, typically in the region of 1000-1300 cm⁻¹. researchgate.net The vibrations of the pyridine ring would appear in the fingerprint region of the spectrum.
IR spectroscopy can also be used for reaction monitoring. For example, in the conversion of the sulfonyl chloride to a sulfonamide, the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride and the appearance of new bands corresponding to the sulfonamide group can be monitored.
Computational Chemistry and Theoretical Studies of 3 Fluoropyridine 2 Sulfonyl Chloride
Density Functional Theory (DFT) for Mechanistic Insights and Energetics
Density Functional Theory (DFT) has emerged as a important tool for investigating the reaction mechanisms and energetics of complex organic molecules. For reactions involving sulfonyl chlorides, DFT calculations can elucidate the precise pathways of nucleophilic substitution at the sulfur center. Studies on analogous arenesulfonyl chlorides have shown that these reactions can proceed through different mechanisms, such as a direct one-step SN2-like displacement or a two-step addition-elimination pathway involving a pentacoordinate intermediate. nih.govmdpi.com
In the case of 3-fluoropyridine-2-sulfonyl chloride reacting with a nucleophile (e.g., an amine to form a sulfonamide), DFT can be used to model the transition state structures for these potential pathways. The calculated activation energies (energy barriers) for each step allow for the determination of the most favorable reaction mechanism.
For instance, a DFT study could calculate the Gibbs free energy of activation (ΔG‡) for the concerted SN2 pathway and compare it to the energies of the intermediate and transition states in the addition-elimination mechanism. This would provide a quantitative prediction of the reaction kinetics. Such computational studies on similar systems have revealed that the mechanism can be sensitive to the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. nih.govmdpi.com
Table 1: Hypothetical DFT-Calculated Energetic Data for the Reaction of this compound with a Generic Amine (R-NH2)
| Parameter | S_N_2 Pathway | Addition-Elimination Pathway |
| Activation Energy (ΔE‡) | 20 kcal/mol | Step 1: 15 kcal/molStep 2: 5 kcal/mol |
| Free Energy of Activation (ΔG‡) | 22 kcal/mol | Step 1: 18 kcal/molStep 2: 7 kcal/mol |
| Reaction Enthalpy (ΔH_rxn) | -15 kcal/mol | -15 kcal/mol |
Note: The data in this table is illustrative and represents the type of information that can be obtained from DFT calculations. Actual values would require specific computations for the defined reaction.
Prediction of Reactivity, Regioselectivity, and Electronic Properties
The reactivity and regioselectivity of this compound are governed by its electronic properties, which can be accurately predicted using computational methods. The pyridine (B92270) ring is inherently electron-deficient, and the presence of two powerful electron-withdrawing groups—a fluorine atom at the 3-position and a sulfonyl chloride group at the 2-position—further accentuates this characteristic.
Frontier Molecular Orbital (FMO) Theory is a key concept used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. A low HOMO-LUMO energy gap generally indicates high chemical reactivity. irjweb.com For this compound, the LUMO is expected to be of low energy and localized on the pyridine ring and the sulfur atom of the sulfonyl chloride group, making these sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution within a molecule. researchgate.net For this compound, an MEP map would show regions of negative potential (electron-rich, colored in red) around the nitrogen atom and the oxygen atoms of the sulfonyl group, which are sites for electrophilic attack. Conversely, positive potential (electron-poor, colored in blue) would be concentrated on the sulfur atom and specific carbon atoms of the pyridine ring, indicating the most likely sites for nucleophilic attack. researchgate.netresearchgate.net The C4 and C6 positions of the pyridine ring are predicted to be particularly electrophilic due to the combined electron-withdrawing effects of the nitrogen atom, the fluorine, and the sulfonyl chloride group.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Low | Low propensity to act as a nucleophile |
| LUMO Energy | Low | High propensity to act as an electrophile |
| HOMO-LUMO Gap | Small | High chemical reactivity |
| MEP Minimum | Located on N and O atoms | Sites for electrophilic interaction |
| MEP Maximum | Located on S and C4/C6 atoms | Primary sites for nucleophilic attack |
Analysis of Inductive and Steric Effects of Fluorine and Sulfonyl Groups
The chemical behavior of this compound is a direct consequence of the interplay between the inductive and steric effects of its substituents.
The inductive effect of the fluorine atom is strongly electron-withdrawing (-I). khanacademy.org Positioned at the 3-position, it significantly reduces the electron density of the entire pyridine ring, thereby increasing its electrophilicity. The sulfonyl chloride group is also a very strong electron-withdrawing group, both through induction (-I) and resonance (-R). Its placement at the 2-position, ortho to the nitrogen atom, powerfully deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the positions ortho and para to the activating group. The synergistic electron-withdrawing nature of both substituents makes the pyridine ring highly susceptible to attack by nucleophiles.
The steric effect of the sulfonyl chloride group at the 2-position is significant. This bulky group can hinder the approach of nucleophiles to the adjacent nitrogen atom and the C3 position. However, computational studies on ortho-substituted arenesulfonyl chlorides have shown a phenomenon of "steric acceleration." nih.govmdpi.com This counterintuitive effect arises because steric congestion in the ground state of the molecule is relieved upon moving to the more open transition state of a substitution reaction, thus lowering the activation energy. mdpi.com It is plausible that a similar steric strain exists in this compound due to the proximity of the sulfonyl chloride group to the fluorine atom and the pyridine nitrogen, potentially enhancing its reactivity at the sulfur center.
Table 3: Summary of Inductive and Steric Effects
| Substituent | Position | Inductive Effect | Resonance Effect | Steric Effect |
| Fluorine | 3 | Strong -I (withdrawing) | Weak +R (donating) | Minor |
| Sulfonyl Chloride | 2 | Strong -I (withdrawing) | Strong -R (withdrawing) | Significant; potential for steric acceleration |
Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Pyridines
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. researchgate.net For a class of compounds like fluorinated pyridines, QSPR models can be developed to predict properties such as reactivity, solubility, or biological activity based on calculated molecular descriptors.
A QSPR study on fluorinated pyridines, including this compound, would involve several steps:
Data Set Compilation: Gathering a set of fluorinated pyridine derivatives with experimentally measured values for a specific property (e.g., reaction rate constants).
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional: Molecular weight, number of atoms, etc.
Topological: Describing atomic connectivity (e.g., Wiener index).
Quantum Chemical: Derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links a selection of the most relevant descriptors to the property of interest. researchgate.net
Model Validation: The predictive power of the QSPR model is rigorously tested using techniques like cross-validation and an external test set of molecules not used in the model's development.
For this compound, a QSPR model could predict its reactivity in sulfonamide formation by using descriptors that capture its electronic and steric features, such as the LUMO energy, the partial charge on the sulfur atom, and a descriptor for molecular volume. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
Table 4: Examples of Molecular Descriptors for QSPR Modeling of Fluorinated Pyridines
| Descriptor Class | Example Descriptor | Property Encoded |
| Constitutional | Molecular Weight | Size and mass |
| Topological | Balaban J index | Molecular branching and shape |
| Quantum Chemical | LUMO Energy | Electrophilicity |
| Quantum Chemical | Dipole Moment | Molecular polarity |
| Quantum Chemical | NBO Charge on Sulfur | Reactivity at the sulfonyl group |
Future Research Directions and Emerging Opportunities
Development of More Efficient and Selective Synthetic Routes
Current synthetic strategies for producing pyridine (B92270) sulfonyl chlorides often rely on harsh reagents and can suffer from issues with regioselectivity, particularly when multiple reactive sites are present on the pyridine ring. Future research should focus on developing more refined synthetic methodologies for 3-fluoropyridine-2-sulfonyl chloride that are both efficient and highly selective.
Key research objectives include:
Direct C-H Sulfonylation: Investigating novel methods for the direct C-H functionalization of 3-fluoropyridine (B146971) at the C2 position to introduce the sulfonyl chloride moiety. This would represent a more atom-economical approach compared to multi-step sequences.
Milder Chlorinating Agents: Exploring alternatives to harsh reagents like chlorosulfonic acid or phosphorus pentachloride. googleapis.com Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) have been used for the oxidative chlorination of thiols and disulfides and could be adapted for this system.
Improved Regiocontrol: Developing synthetic protocols that can selectively target the 2-position of the 3-fluoropyridine ring, minimizing the formation of other isomers. This could involve the use of directing groups or specific catalysts that favor substitution at the desired position.
Exploration of Novel Catalytic Systems for Sulfonyl Chloride Chemistry
The application of modern catalytic systems to the synthesis and subsequent reactions of sulfonyl chlorides is a rapidly advancing field. For this compound, exploring novel catalytic approaches could unlock new reaction pathways and enhance synthetic efficiency.
Emerging areas for investigation include:
Photoredox Catalysis: Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photoredox conditions. researchgate.net Investigating the reactivity of this compound in photocatalytic reactions could enable novel C-S bond formations and other transformations under mild, room-temperature conditions.
Transition-Metal Catalysis: The use of transition metals like copper, rhodium, or bismuth could facilitate new types of coupling reactions. researchgate.netmdpi.com For instance, developing catalytic methods for the direct conversion of the sulfonyl chloride into other functional groups could expand its synthetic utility.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for promoting reactions. mdpi.com Research into organocatalytic methods for the enantioselective derivatization of the sulfonyl chloride group could be a fruitful area of study.
Table 1: Potential Catalytic Systems for this compound Chemistry
| Catalytic System | Potential Application | Advantages |
|---|---|---|
| Ruthenium or Iridium Complexes | Photoredox-mediated radical generation | Mild reaction conditions, high functional group tolerance. researchgate.net |
| Copper Salts | Catalyzing sulfonylation reactions | Low cost, broad substrate scope. researchgate.net |
| Rhodium Complexes | Tandem catalysis for complex molecule synthesis | Enables multi-step reactions in a single pot. researchgate.net |
| Bismuth (III) Catalysts | Redox-neutral synthesis of related sulfonyl fluorides | Avoids high oxidation state intermediates. mdpi.com |
| Chiral Organocatalysts | Asymmetric transformations | Access to enantiomerically enriched products. mdpi.com |
Integration into Continuous Flow and Automated Synthesis Platforms
The synthesis of sulfonyl chlorides can be highly exothermic and may involve hazardous reagents, making batch production at scale challenging. Continuous flow chemistry offers a safer, more efficient, and scalable alternative.
Future work should focus on:
Developing a Continuous Flow Protocol: Designing a dedicated flow system for the synthesis of this compound. This would involve optimizing parameters such as residence time, temperature, and reagent stoichiometry in a microreactor environment.
Automated Reaction Control: Integrating real-time monitoring and automated feedback control systems to ensure consistent product quality and process safety. mdpi.com Gravimetric balances and other sensors can be used to maintain steady-state operation. mdpi.com
Telescoped Synthesis: Combining the synthesis of the sulfonyl chloride with subsequent derivatization steps in a continuous, multi-reactor setup. researchgate.net This "telescoped" approach avoids the isolation of intermediates, saving time and resources.
The benefits of such a system include enhanced safety by minimizing the accumulation of hazardous materials, improved heat transfer, and higher space-time yields compared to traditional batch processes. mdpi.com
Expansion of Applications in Chemical Biology and Drug Discovery
The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial and anti-tumor drugs. mdpi.comvulcanchem.com The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and bioavailability. vulcanchem.comresearchgate.net The combination of these features makes this compound a highly promising scaffold for medicinal chemistry.
Emerging opportunities in this area include:
Kinase Inhibitor Scaffolds: The fluorine atom can enhance binding to ATP pockets in protein kinases, making this compound a valuable starting point for the synthesis of novel kinase inhibitors for oncology. vulcanchem.com
Antimalarial Agents: Novel sulfonamides derived from substituted pyridines have shown potential as antimalarial agents. mdpi.com this compound could be used to generate new libraries of compounds for screening against Plasmodium falciparum.
Chemical Probes: The reactivity of the sulfonyl chloride group allows for its use in creating chemical probes to study biological systems. By reacting it with fluorescent tags or affinity labels, researchers can design tools for target identification and validation.
Table 2: Research Findings on Related Compounds in Drug Discovery
| Compound Class | Therapeutic Area | Key Findings |
|---|---|---|
| Pyridine Sulfonamides | Antimalarial | googleapis.comchemicalbook.comsmolecule.comTriazolo[4,3-a]pyridine sulfonamides show good in vitro activity against Plasmodium falciparum. mdpi.com |
| Fluorinated Sulfonamides | Oncology | The fluorine atom can enhance binding affinity to target enzymes like protein kinases. vulcanchem.com |
| Sulfonyl Functionalized Drugs | Various | Sulfonylureas and sulfonamides are key components of numerous essential medicines. mdpi.com |
Investigation of Environmental and Green Chemistry Aspects in Industrial Scale-Up
The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netrsc.org Applying these principles to the synthesis of this compound is crucial for its sustainable, large-scale production.
Future research should address the following green chemistry aspects:
Solvent Minimization and Replacement: Traditional syntheses may use chlorinated solvents. Research into greener alternatives or solvent-free reaction conditions is needed. researchgate.net
Alternative Reagents: Moving away from reagents like phosphorus pentachloride and phosphorus oxychloride, which generate significant waste, is a key goal. patsnap.com Exploring solid-supported reagents or catalytic systems can reduce the environmental impact.
Energy Efficiency: The use of energy-intensive cryogenic or high-temperature conditions should be minimized. patsnap.com Technologies like microwave irradiation could offer more energy-efficient pathways. researchgate.net
Waste Valorization: Investigating methods to recycle or find applications for any by-products generated during the synthesis, contributing to a circular economy model. rsc.org
Table 3: Comparison of Traditional vs. Green Chemistry Approaches
| Aspect | Traditional Approach | Potential Green Approach |
|---|---|---|
| Reagents | Phosphorus pentachloride, thionyl chloride, chlorosulfonic acid. googleapis.compatsnap.com | N-chloroamides (e.g., DCH), catalytic systems. |
| Solvents | Chlorinated solvents (e.g., dichloromethane). chemicalbook.com | Greener solvents (e.g., 2-MeTHF) or solvent-free conditions. mdpi.com |
| Energy Use | High temperatures or cryogenic conditions. patsnap.com | Microwave irradiation, continuous flow with efficient heat exchange. mdpi.comresearchgate.net |
| Waste | Significant generation of phosphorus-based or acidic waste. patsnap.com | Higher atom economy, recyclable catalysts, less hazardous by-products. rsc.org |
Q & A
Basic Questions
Q. What are the common laboratory synthesis methods for 3-fluoropyridine-2-sulfonyl chloride, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound is typically synthesized via sulfonation of 3-fluoropyridine using chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions. Alternatively, NaClO₂-mediated oxidation of 3-fluoropyridine-2-thiol derivatives in acidic media can yield the sulfonyl chloride . Key parameters include temperature control (to avoid decomposition), stoichiometric excess of chlorosulfonic acid, and inert atmosphere to prevent hydrolysis. Post-reaction purification via recrystallization (e.g., using dichloromethane/hexane) ensures high purity (>95%) .
Q. What are the primary chemical reactions and applications of this compound in organic synthesis?
- Reactivity Profile : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its electron-withdrawing fluorine substituent enhances electrophilicity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl intermediates .
- Applications : It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Derivatives have shown anti-proliferative activity in cancer cell lines (e.g., HeLa and MCF-7) .
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
- Safety Measures : Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of vapors. The compound is a strong irritant; spills should be neutralized with sodium bicarbonate before disposal .
- Storage : Store under argon at –20°C in airtight, light-resistant containers to prevent hydrolysis and degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability for complex organic transformations?
- Optimization Strategies :
- Temperature Gradients : Gradual warming from 0°C to room temperature during sulfonation reduces byproduct formation .
- Catalytic Additives : Trace amounts of DMF or pyridine can accelerate sulfonation by activating chlorosulfonic acid .
- Scalability : Batch-wise addition of reactants and continuous flow systems improve yield consistency (>85%) for multi-gram syntheses .
Q. What experimental strategies are recommended to address discrepancies in reported reactivity or stability data of this compound under varying conditions?
- Contradiction Analysis :
- Comparative Studies : Benchmark reactivity against structurally analogous compounds (e.g., 3-trifluoromethylpyridine-2-sulfonyl chloride) to identify substituent-specific effects .
- Stability Profiling : Conduct accelerated degradation studies (e.g., exposure to humidity, light) with HPLC monitoring to identify degradation pathways .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict electrophilic reactivity and guide reaction condition adjustments .
Q. Which advanced spectroscopic or chromatographic techniques are most effective for characterizing this compound and its derivatives, and how should data interpretation be approached?
- Analytical Workflow :
- ¹⁹F NMR : Quantifies fluorine content and confirms substitution patterns (δ ≈ –60 ppm for meta-fluorine) .
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed sulfonic acid) with a C18 column and 0.1% formic acid/acetonitrile gradient .
- X-ray Crystallography : Resolves molecular geometry for derivatives, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
